BenchChemオンラインストアへようこそ!

Liranaftate

Antifungal susceptibility Dermatophyte MIC

Liranaftate (88678-31-3) is a thiocarbamate squalene epoxidase inhibitor ~8× more potent than tolnaftate (Trichophyton MIC 0.0043 µg/ml). Unlike azoles, it achieves complete fungal sterilization in 7–9 days—critical for assays requiring fungicidal eradication. Narrow spectrum (high dermatophyte activity, low Candida off-target effects) ensures precision. Clinically validated 2% cream matches bifonazole 1% efficacy. Ideal for thiocarbamate SAR and dermatophyte resistance studies.

Molecular Formula C18H20N2O2S
Molecular Weight 328.4 g/mol
CAS No. 88678-31-3
Cat. No. B1674862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiranaftate
CAS88678-31-3
Synonymsliranaftate
O-(5,6,7,8-tetrahydro-2-naphthyl)-6-methoxy-N-methylthio-2-pyridinecarbamate
Molecular FormulaC18H20N2O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
InChIInChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
InChIKeyVPHPQNGOVQYUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liranaftate Procurement: Key Attributes of a Thiocarbamate Topical Antifungal Agent


Liranaftate (CAS 88678-31-3) is a thiocarbamate-class squalene epoxidase inhibitor developed as a topical antifungal agent [1]. It exerts its antifungal activity by inhibiting fungal squalene epoxidase, a critical enzyme in ergosterol biosynthesis, leading to the accumulation of toxic squalene and disruption of fungal cell membrane integrity [2]. Marketed under the trade name Zefnart in Japan since 2000, liranaftate is primarily indicated for the treatment of superficial dermatophyte infections including tinea pedis, tinea corporis, and tinea cruris [3]. Unlike the earlier thiocarbamate tolnaftate, liranaftate lacks a naphthalene ring and demonstrates enhanced potency against dermatophytes .

Liranaftate Procurement: Why Substitution with Other Antifungals Risks Experimental Variability


Liranaftate cannot be indiscriminately substituted with other squalene epoxidase inhibitors or broader-spectrum azole antifungals due to quantifiable differences in potency spectrum, fungicidal kinetics, and enzyme inhibition selectivity. In vitro studies demonstrate that liranaftate, along with terbinafine and butenafine, exhibits high activity against Trichophyton dermatophytes but notably low activity against Candida albicans [1]. This contrasts with azoles such as luliconazole and lanoconazole, which show potent activity against both dermatophytes and Candida species [1]. Furthermore, within the thiocarbamate class, liranaftate demonstrates significantly greater potency than tolnaftate, with approximately 8-fold higher antifungal activity [2]. Liranaftate also possesses distinct fungicidal properties compared to azoles: time-kill studies reveal that liranaftate and tolciclate achieve reductions in viable fungal counts to below detection limits within 7–9 days, whereas azole agents (lanoconazole, neticonazole, clotrimazole, bifonazole) exhibit no reduction in viable counts up to 14 days [3]. Substitution without accounting for these spectrum and kinetic differences can lead to experimental failure or misinterpretation of results.

Liranaftate Procurement: Quantified Differential Performance Versus Comparators


Liranaftate versus Terbinafine and Lanoconazole: Comparative MIC Against Trichophyton rubrum

In a standardized broth microdilution assay evaluating five topical antifungal agents against Trichophyton rubrum, the geometric mean MIC values were determined [1]. Liranaftate demonstrated a geometric mean MIC of 0.0043 µg/ml, which is more potent than terbinafine (0.0064 µg/ml) but less potent than luliconazole (0.00029 µg/ml) and lanoconazole (0.00060 µg/ml) [1].

Antifungal susceptibility Dermatophyte MIC

Liranaftate versus Lanoconazole and Tolciclate: Comparative Fungicidal Kinetics Against T. rubrum

Time-kill curve analysis demonstrated that liranaftate and tolciclate at concentrations of 2–32× MIC reduced viable T. rubrum counts to below the detection limit within 7–9 days [1]. In contrast, the azole antifungals lanoconazole, neticonazole, clotrimazole, and bifonazole showed no reduction in viable counts up to 14 days [1]. The minimum cidal concentration (MCC) for liranaftate at 14 days was 0.039 µg/ml, while the MCC for these azoles remained unchanged [1].

Fungicidal activity Time-kill kinetics MCC

Liranaftate versus Tolnaftate: Comparative Antifungal Potency

Liranaftate exhibits significantly enhanced antifungal activity compared to the earlier thiocarbamate tolnaftate. A review reports that liranaftate possesses approximately 8-fold higher antifungal activity than tolnaftate [1]. Additionally, liranaftate demonstrates broader spectrum activity, including efficacy against tolnaftate-resistant Aspergillus strains [1].

Thiocarbamate Relative potency Dermatophyte

Liranaftate versus Bifonazole: Comparative Clinical Efficacy in Tinea Infections

In a randomized, double-blind, multicenter clinical trial involving 288 patients, 2% liranaftate cream was compared to 1% bifonazole cream for the treatment of tinea corporis/cruris and tinea pedis [1]. For tinea corporis/cruris, the clinical cure rate and response rate at 2 weeks post-treatment were 67.6% and 94.4% for liranaftate, respectively [1]. For tinea pedis, the rates were 54.2% and 81.9% [1]. Mycological clearance rates were 97.18% for tinea corporis/cruris and 90.28% for tinea pedis [1]. No significant difference (P>0.05) was observed between liranaftate and bifonazole groups, indicating comparable clinical efficacy [1].

Clinical trial Efficacy Tinea pedis

Liranaftate: Squalene Epoxidase Inhibition Potency and Selectivity

Liranaftate potently inhibits fungal squalene epoxidase with an IC50 ranging from 2 to 10 nM . Importantly, liranaftate is reported to have no detectable effect on mammalian cholesterol biosynthesis at therapeutic dose levels, indicating high fungal selectivity .

Enzyme inhibition IC50 Selectivity

Liranaftate Procurement: High-Value Application Scenarios Based on Quantitative Evidence


Dermatophyte-Selective Antifungal Screening with Minimal Candida Cross-Activity

Liranaftate is optimal for assays requiring potent activity against Trichophyton species (geometric mean MIC 0.0043 µg/ml [1]) while avoiding off-target inhibition of Candida albicans. This spectrum profile contrasts with azoles like luliconazole, which exhibit high potency against both dermatophytes and Candida [2].

Fungicidal Time-Kill Studies Requiring Rapid Sterilization

For experiments necessitating complete eradication of fungal inoculum rather than mere growth inhibition, liranaftate achieves sterilization within 7–9 days at 2–32× MIC, whereas azole comparators (lanoconazole, neticonazole, clotrimazole, bifonazole) show no cidal activity within 14 days [3].

Topical Antifungal Formulation Development and Equivalence Studies

Liranaftate 2% cream has demonstrated clinical efficacy equivalent to bifonazole 1% cream in randomized controlled trials [4]. This established performance benchmark makes liranaftate a suitable active pharmaceutical ingredient for generic topical formulation development and comparative effectiveness research.

Thiocarbamate Structure-Activity Relationship and Resistance Studies

With approximately 8-fold greater potency than tolnaftate and activity against tolnaftate-resistant Aspergillus strains [5], liranaftate serves as a valuable tool compound for investigating structure-activity relationships within the thiocarbamate class and for studying resistance mechanisms in dermatophytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liranaftate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.